molecular formula C15H20FNO4S B2499325 2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1798034-91-9

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2499325
CAS RN: 1798034-91-9
M. Wt: 329.39
InChI Key: BVQBYOXHRLXNTP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AZD9291, and it belongs to a class of drugs called epidermal growth factor receptor (EGFR) inhibitors.

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis and Spectroscopic Characterization : Research has focused on the synthesis of complex molecules using similar chemical structures as starting materials. For example, the synthesis and characterization of compounds through click chemistry approaches and their evaluation for cytotoxic studies and docking studies to understand pharmacokinetic nature and potential biological applications have been explored (Govindhan et al., 2017).

  • Antimicrobial Activity : Novel series of compounds synthesized from chemically related precursors have been tested for their in vitro antimicrobial activity against bacterial and fungal organisms. This illustrates the potential for developing new antimicrobial agents from such chemical structures (Kumar et al., 2019).

Analytical Applications

  • Liquid Chromatography and Fluorimetric Detection : Compounds with similar chemical frameworks have been used in the development of analytical methods for the detection and quantification of environmental and biological samples. The use of such compounds as fluorogenic reagents in chromatographic analyses exemplifies their utility in sensitive detection methods (Compañó et al., 1995).

Potential Therapeutic Applications

  • Leukotriene Receptor Antagonists : Research into leukotriene receptor antagonists, which are crucial in treating asthma and allergic conditions, has involved the synthesis and evaluation of compounds with similar structural motifs. These studies underline the importance of such chemical structures in the design and development of new therapeutic agents (Dillard et al., 1987).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-11(2)10-22(19,20)12-7-17(8-12)15(18)9-21-14-6-4-3-5-13(14)16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQBYOXHRLXNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

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